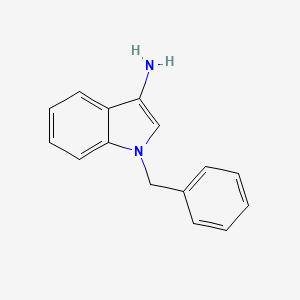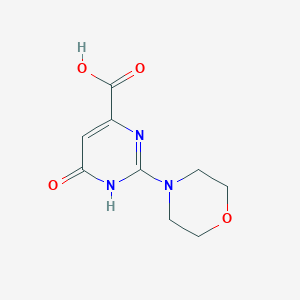
2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the reaction of 6-hydroxy-2-morpholin-4-yl-pyrimidine-4-carboxylic acid with trimethylsilyl diazomethane in a mixture of methanol and toluene at low temperatures . This reaction yields the desired compound with high purity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production. The key is to maintain the reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The morpholino group can be substituted with other functional groups to create a variety of analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can produce a range of functionalized analogs.
Wissenschaftliche Forschungsanwendungen
2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Industry: It can be used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with xanthine oxidase. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing uric acid levels in the body .
Vergleich Mit ähnlichen Verbindungen
2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These compounds also act as xanthine oxidase inhibitors and share a similar core structure.
2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: This derivative has shown potent xanthine oxidase inhibitory activity.
Uniqueness: 2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its morpholino group, which enhances its binding affinity and specificity towards xanthine oxidase. This structural feature distinguishes it from other similar compounds and contributes to its potent inhibitory activity.
Eigenschaften
Molekularformel |
C9H11N3O4 |
|---|---|
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
2-morpholin-4-yl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H11N3O4/c13-7-5-6(8(14)15)10-9(11-7)12-1-3-16-4-2-12/h5H,1-4H2,(H,14,15)(H,10,11,13) |
InChI-Schlüssel |
FAKRORAZIKZALJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=CC(=O)N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



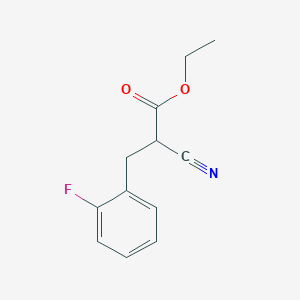
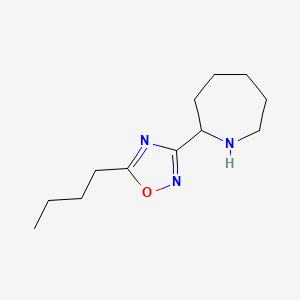
![Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11883082.png)
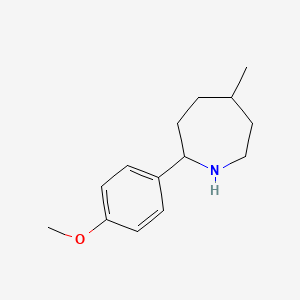
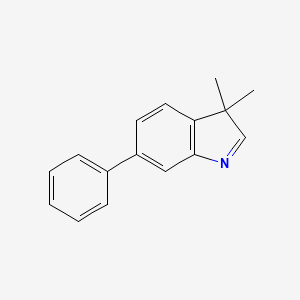
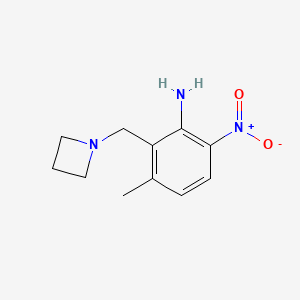
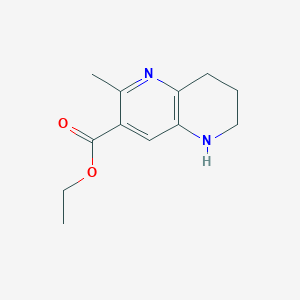

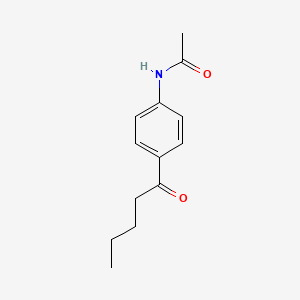
![7-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11883131.png)


